molecular formula C9H13ClN2O B15276718 2-Amino-3-(6-chloropyridin-3-yl)-2-methylpropan-1-ol

2-Amino-3-(6-chloropyridin-3-yl)-2-methylpropan-1-ol

Katalognummer: B15276718
Molekulargewicht: 200.66 g/mol
InChI-Schlüssel: RQYDDGQBHKZAMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(6-chloropyridin-3-yl)-2-methylpropan-1-ol is a chemical compound that features a pyridine ring substituted with a chlorine atom and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-chloropyridin-3-yl)-2-methylpropan-1-ol typically involves the use of pyridine derivatives and appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with a suitable amine and a reducing agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(6-chloropyridin-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(6-chloropyridin-3-yl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(6-chloropyridin-3-yl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid
  • 2-Amino-3-(6-chloropyridin-3-yl)butanoic acid

Uniqueness

2-Amino-3-(6-chloropyridin-3-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and hydroxyl groups

Eigenschaften

Molekularformel

C9H13ClN2O

Molekulargewicht

200.66 g/mol

IUPAC-Name

2-amino-3-(6-chloropyridin-3-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C9H13ClN2O/c1-9(11,6-13)4-7-2-3-8(10)12-5-7/h2-3,5,13H,4,6,11H2,1H3

InChI-Schlüssel

RQYDDGQBHKZAMB-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CN=C(C=C1)Cl)(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.